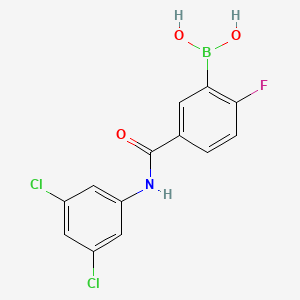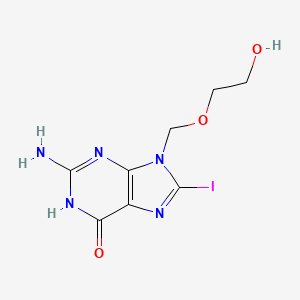
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one typically involves multiple steps. One common method starts with the iodination of a purine derivative, followed by the introduction of the 2-hydroxyethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-((2-hydroxyethoxy)methyl)-9H-purin-6-olate
- 2-amino-9-((2-hydroxyethoxy)methyl)-6-oxo-2,3,6,7-tetrahydro-1H-purin-9-ium
Uniqueness
Compared to similar compounds, 2-amino-9-((2-hydroxyethoxy)methyl)-8-iodo-1H-purin-6(9H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as targeted drug delivery or selective inhibition of enzymes.
Properties
CAS No. |
91897-99-3 |
|---|---|
Molecular Formula |
C8H10IN5O3 |
Molecular Weight |
351.10 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-8-iodo-1H-purin-6-one |
InChI |
InChI=1S/C8H10IN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
InChI Key |
KICMXNZROXZOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


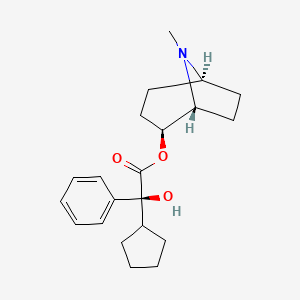
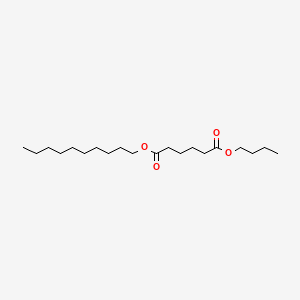

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
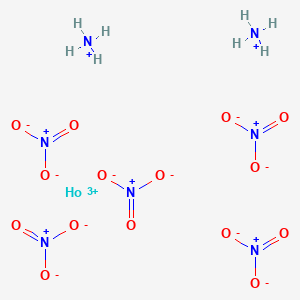
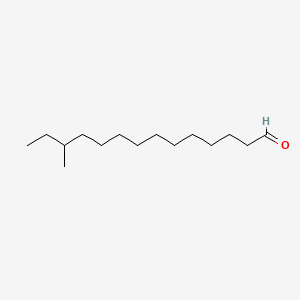
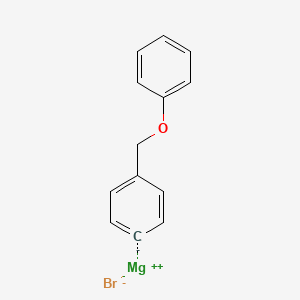
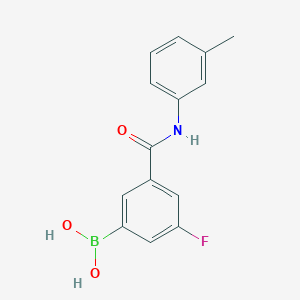
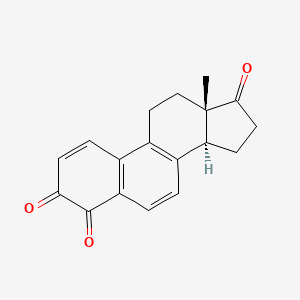

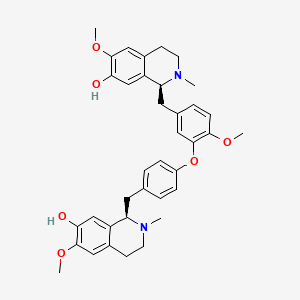
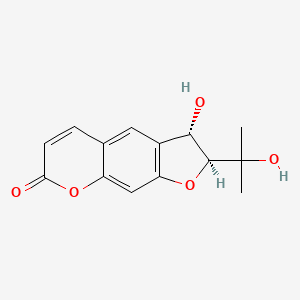
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
